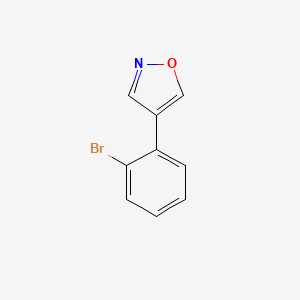

4-(2-Bromophenyl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBJBGPBGZVSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CON=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 2 Bromophenyl Isoxazole and Analogous Compounds

Strategic Approaches to Isoxazole (B147169) Core Construction and Functionalization

The formation of the isoxazole ring can be achieved through several strategic pathways. The most common and effective methods include the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene, the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine (B1172632), and the cycloisomerization of unsaturated oximes. arabjchem.orgrsc.orgacgpubs.org Each of these strategies offers distinct advantages regarding substrate scope, regioselectivity, and reaction conditions.

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for constructing five-membered heterocyclic rings like isoxazoles. nih.gov These reactions involve the combination of a 1,3-dipole with a dipolarophile, leading to a highly efficient and often stereospecific ring formation. nih.gov

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most effective and widely used methods for synthesizing isoxazoles. arabjchem.orgnih.gov Nitrile oxides, which are typically generated in situ to avoid their dimerization, react with the triple bond of an alkyne to form the isoxazole ring. researchgate.net Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides and the dehydration of primary nitro compounds. rsc.orgresearchgate.net

This methodology allows for the synthesis of a wide array of substituted isoxazoles. For instance, the reaction of a substituted benzonitrile (B105546) oxide with an appropriate alkyne can yield aryl-substituted isoxazoles. A study on the synthesis of isoxazole derivatives via [3+2] cycloaddition utilized cerium ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst for the reaction between nitrile oxides and alkynes under mild conditions. thieme-connect.com In one example, (3-(4-bromophenyl)-isoxazol-5-yl)methanol was synthesized via the [3+2] cycloaddition of the nitrile oxide generated from 4-bromobenzaldehyde (B125591) oxime with propargyl alcohol, catalyzed by CAN. thieme-connect.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref |

| 4-Bromobenzaldehyde oxime | Propargyl alcohol | CAN | (3-(4-Bromophenyl)-isoxazol-5-yl)methanol | thieme-connect.com |

The regioselectivity of the cycloaddition is a critical aspect, often influenced by electronic and steric factors of both the nitrile oxide and the alkyne. nanobioletters.com

Transition metal catalysis has emerged as a powerful strategy to control the regioselectivity and efficiency of cycloaddition reactions for isoxazole synthesis. arabjchem.org Catalysts based on copper, ruthenium, and gold have been successfully employed. derpharmachemica.comcore.ac.uk These catalysts can influence the reaction outcome, sometimes favoring the formation of regioisomers that are disfavored under thermal conditions. core.ac.uk

For example, ruthenium(II)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes has been shown to favor the formation of 3,4-disubstituted isoxazoles, whereas the corresponding thermal reaction often yields the 3,5-disubstituted isomer. core.ac.uk This highlights the ability of transition metals to modulate the frontier molecular orbital interactions that govern regioselectivity.

Gold(III) catalysts have also been utilized in related cyclization reactions, showcasing the versatility of transition metals in heterocyclic synthesis. derpharmachemica.comajrconline.org While many cycloaddition methods rely on catalysts, metal-free approaches are also continuously being developed to enhance the sustainability of these synthetic processes.

The cyclocondensation of a three-carbon component with hydroxylamine is a classical and widely used method for constructing the isoxazole ring, often referred to as the Claisen isoxazole synthesis. acgpubs.orgnanobioletters.com The three-carbon unit is typically a 1,3-dicarbonyl compound or a synthetic equivalent, such as an α,β-unsaturated ketone, enaminone, or β-enamino diketone. rsc.orgacgpubs.org

A general procedure involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydroxylamine hydrochloride in the presence of a base. arabjchem.org For example, the synthesis of coumarin-based isoxazoles was achieved by refluxing the corresponding chalcone (B49325) with hydroxylamine hydrochloride and potassium hydroxide (B78521) in ethanol (B145695). arabjchem.org This method was used to prepare 4-(4-(5-(2-bromophenyl)isoxazol-3-yl)phenylamino)-2H-chromen-2-one. arabjchem.org

A significant challenge in the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine is the potential formation of a mixture of regioisomeric isoxazoles. nanobioletters.com However, methodologies have been developed to achieve regiochemical control by carefully manipulating reaction conditions and the structure of the substrates. nanobioletters.com

Research has shown that the regioselectivity of the cyclocondensation of β-enamino diketones with hydroxylamine can be controlled by factors such as the choice of solvent, the use of additives like pyridine (B92270) or Lewis acids (e.g., BF₃·OEt₂), and the nature of the substituents on the β-enamino diketone. thieme-connect.comnanobioletters.com By tuning these parameters, it is possible to selectively synthesize different regioisomers, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles from the same precursor. nanobioletters.com For instance, the reaction of a specific β-enamino diketone with hydroxylamine hydrochloride in ethanol at room temperature might favor one regioisomer, while conducting the reaction in a different solvent or with an additive could lead to the preferential formation of another. thieme-connect.com

Table of Regioselective Cyclocondensation Conditions

| Precursor | Reagent | Conditions | Major Product Type | Ref |

|---|---|---|---|---|

| β-Enamino diketone | Hydroxylamine HCl | EtOH, rt | Mixture of 4,5- and 3,5-isomers | thieme-connect.com |

| β-Enamino diketone | Hydroxylamine HCl | MeCN, BF₃·OEt₂, reflux | 3,4,5-Trisubstituted isomer | thieme-connect.comnanobioletters.com |

Cycloisomerization reactions provide an atom-economical route to isoxazoles from acyclic precursors. derpharmachemica.com A notable example is the gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes. derpharmachemica.comajrconline.org This methodology allows for the efficient and selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild reaction conditions. researchgate.netderpharmachemica.com

The reaction proceeds via the activation of the alkyne's triple bond by the gold catalyst, which facilitates the intramolecular attack of the oxime nitrogen, leading to the formation of the isoxazole ring. derpharmachemica.com This method is tolerant of various functional groups and avoids the use of hazardous reagents often associated with other synthetic routes. derpharmachemica.com The substitution pattern of the resulting isoxazole is directly determined by the substituents on the starting α,β-acetylenic oxime. derpharmachemica.comajrconline.org

Nitrile Oxide-Mediated 1,3-Dipolar Cycloadditions

Cyclocondensation-Based Routes to Isoxazole Frameworks

Methodologies for Direct Bromophenyl Introduction and Positional Selectivity at C-4

Achieving the desired substitution pattern, specifically the placement of a 2-bromophenyl group at the C-4 position of the isoxazole ring, often requires strategic synthetic planning. The following sections detail methods that enable this specific structural arrangement.

A common and effective strategy for the synthesis of 4-(2-bromophenyl)isoxazole involves the use of a pre-functionalized phenyl precursor that already contains the bromine atom at the desired ortho position. This precursor is then elaborated to form the isoxazole ring.

One such approach involves the reaction of a substituted benzaldehyde (B42025) with hydroxylamine hydrochloride to form an oxime. This oxime can then undergo cyclization to form the isoxazole ring. For instance, 2-bromobenzaldehyde (B122850) can be converted to its corresponding oxime, which then serves as a key intermediate. This method ensures that the bromo-substituent is correctly positioned from the start of the synthetic sequence. derpharmachemica.com

Another example is the use of chalcones as intermediates. These α,β-unsaturated ketones can be prepared through the condensation of an acetophenone (B1666503) with a benzaldehyde. derpharmachemica.com In the context of synthesizing this compound, one could envision a route starting with an appropriately substituted acetophenone and 2-bromobenzaldehyde. The resulting chalcone can then be treated with hydroxylamine to yield the desired isoxazole. derpharmachemica.com

The synthesis of isoxazole-naphthalene derivatives has been reported, where a key step involves the reaction of a substituted aromatic aldehyde with hydroxylamine hydrochloride. arabjchem.org This general strategy can be adapted for the synthesis of this compound by using 2-bromobenzaldehyde as the starting material. The subsequent steps would involve the formation of an intermediate that can cyclize to the isoxazole.

A study on the synthesis of isoxazol-5-one derivatives utilized a three-component reaction between an aldehyde, hydroxylamine hydrochloride, and a β-ketoester. mdpi.com This methodology could potentially be applied to the synthesis of this compound by employing 2-bromobenzaldehyde as the aldehyde component.

| Precursor Type | Reagents | Key Intermediate | Reference |

| Substituted Benzaldehyde | Hydroxylamine Hydrochloride | Oxime | derpharmachemica.com |

| Acetophenone and Benzaldehyde | Base (e.g., NaOH or KOH) | Chalcone | derpharmachemica.com |

| Aromatic Aldehyde and β-ketoester | Hydroxylamine Hydrochloride | Not explicitly stated | mdpi.com |

An alternative to pre-functionalization is the direct bromination of a pre-formed isoxazole ring. This approach requires careful control of reaction conditions to ensure regioselectivity, as the isoxazole ring has multiple positions susceptible to electrophilic attack.

Direct bromination of an isoxazole can be achieved using various brominating agents. For example, N-bromosuccinimide (NBS) is a common reagent for the selective bromination of aromatic and heteroaromatic compounds. The choice of solvent and reaction temperature can significantly influence the position of bromination.

In some cases, the isoxazole ring can be activated towards electrophilic substitution at a specific position. The presence of directing groups on the isoxazole ring or on a substituent attached to the ring can influence the regiochemical outcome of the bromination reaction.

A study on the synthesis of unsymmetrical anthracenyl-isoxazole antitumor agents involved the bromination of a 10-halogenated 3-(9'-anthryl)-isoxazole ester. mdpi.com This demonstrates the feasibility of post-cyclization bromination on complex isoxazole systems. The reaction was carried out using elemental bromine in dichloromethane (B109758) at low temperatures. mdpi.com

| Brominating Agent | Key Reaction Conditions | Outcome | Reference |

| N-Bromosuccinimide (NBS) | Solvent and temperature control | Selective bromination | |

| Elemental Bromine (Br₂) | Dichloromethane, -15 °C | Bromination of anthracenyl-isoxazole | mdpi.com |

The synthesis of this compound can also be achieved through the use of complex intermediate scaffolds that are designed to control the final substitution pattern. These methods often involve multi-step sequences and the use of protecting groups to ensure the desired outcome.

One such strategy involves the construction of a more complex molecule containing the isoxazole core, which can then be modified to introduce the 2-bromophenyl group. For example, a precursor with a leaving group at the 4-position of the isoxazole ring could undergo a cross-coupling reaction with a 2-bromophenylboronic acid derivative (Suzuki coupling) to introduce the desired substituent.

The synthesis of cinnoline-isoxazole hybrid scaffolds has been reported, which involves the initial formation of o-amino acetophenones that are then converted to cinnolin-4(1H)-one derivatives. researchgate.net These intermediates are then further functionalized to introduce the isoxazole moiety. This type of multi-step synthesis allows for the precise placement of substituents through a series of controlled reactions.

Another approach could involve the use of a propargyl intermediate. The reaction of propargyl phenyl ethers with a hydroxymoyl chloride in the presence of a copper catalyst can lead to the formation of an isoxazole. nih.gov This intermediate can then be further manipulated to introduce the 2-bromophenyl group.

| Intermediate Scaffold Type | Key Reaction | Purpose | Reference |

| Isoxazole with a leaving group | Suzuki cross-coupling | Introduction of the 2-bromophenyl group | N/A |

| Cinnolin-4(1H)-one derivatives | Multi-step functionalization | Precise substituent placement | researchgate.net |

| Propargyl phenyl ether | Copper-catalyzed reaction with hydroxymoyl chloride | Formation of the isoxazole core for further modification | nih.gov |

Post-Cyclization Bromination of Isoxazole Systems at Specific Ring Positions

Emerging and Sustainable Synthetic Approaches for Isoxazole Derivatives

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also improve product yields. nih.govmdpi.com

The synthesis of various heterocyclic compounds, including isoxazoles, has been successfully achieved using microwave technology. mdpi.comnih.gov For example, the cyclization of chalcones with hydroxylamine hydrochloride to form isoxazoles can be significantly accelerated under microwave irradiation. mdpi.com This method offers a green and efficient alternative to conventional heating. rsc.org

A study on the synthesis of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide noted that the target compounds could be synthesized with equivalent yields using microwaves compared to conventional methods, but in a much shorter time. nanobioletters.com This highlights the potential of microwave-assisted synthesis for the rapid and efficient production of isoxazole derivatives.

The application of microwave-assisted synthesis has been reported to enhance regioselectivity and reduce reaction times in the formation of isoxazoles.

| Reaction Type | Key Advantages of Microwave Synthesis | Reference |

| Cyclization of chalcones | Reduced reaction time, improved yield | mdpi.com |

| Synthesis of isoxazole-4-carboxamides | Shorter reaction time | nanobioletters.com |

| Cyclization of substituted aromatic oximes | Enhanced regioselectivity, reduced reaction time |

While metal-catalyzed reactions are widely used in organic synthesis, the development of metal-free catalytic systems is a major goal in green chemistry. nih.gov Metal catalysts can be expensive, toxic, and difficult to remove from the final product.

Several metal-free approaches for the synthesis of isoxazoles have been reported. These methods often utilize organocatalysts or are performed under catalyst-free conditions. For example, a three-component reaction of aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) has been shown to proceed smoothly in water using itaconic acid as an organocatalyst to form isoxazole derivatives. rsc.org Another study reported the use of pyridine as an organocatalyst for the synthesis of isoxazole derivatives in an aqueous ethanolic solution. rsc.org

A metal-free, one-pot cascade reaction for the synthesis of isoxazole derivatives has been accomplished using ultrasonication. nih.gov This method involves the reaction of an ethyl nitroacetate (B1208598) and an aromatic aldehyde in water with DABCO as the catalyst. nih.gov

The synthesis of isoxazoles can also be achieved through a [3+2] cycloaddition of nitrile oxides with various partners. nih.gov The in-situ generation of nitrile oxides from oximes followed by their reaction with alkynes or enamines under metal-free conditions provides a direct route to isoxazoles. nih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

| Itaconic acid | Three-component reaction | Metal-free, aqueous media | rsc.org |

| Pyridine | Three-component reaction | Metal-free, aqueous ethanolic solution | rsc.org |

| DABCO | One-pot cascade reaction | Metal-free, ultrasonication | nih.gov |

| None (in-situ generation) | [3+2] Cycloaddition | Metal-free, mild conditions | nih.govnih.gov |

Advanced Chemical Reactivity and Mechanistic Transformations of 4 2 Bromophenyl Isoxazole Frameworks

Intrinsic Reactivity Profiles of the Isoxazole (B147169) Ring System

The isoxazole ring possesses distinct regions of reactivity that can be selectively targeted to introduce new functionalities. These reactions are crucial for synthesizing a wide array of isoxazole derivatives with tailored properties. researchgate.netresearchgate.net

Direct Functionalization through C-H Activation Pathways

Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, including isoxazoles. wikipedia.orgorganic-chemistry.org This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions. For the isoxazole core, C-H activation can be directed to specific positions depending on the catalyst and reaction conditions employed. organic-chemistry.orgmdpi.com

Research has shown that transition metals like palladium and rhodium can effectively catalyze the C-H functionalization of isoxazoles. researchgate.netmdpi.com For instance, rhodium(III)-catalyzed carboxylate-directed C-H activation enables the introduction of functional groups at the C-5 position. researchgate.net Conversely, palladium catalysts have been utilized for direct arylation and alkenylation at the C-2 position of the oxazole (B20620) ring, a related heterocycle, suggesting potential applicability to isoxazoles. organic-chemistry.org The regioselectivity of these reactions is a critical aspect, with studies indicating that the choice of metal catalyst can determine whether functionalization occurs at the proximal or distal positions of the isoxazole ring. mdpi.com

Table 1: Regioselectivity in Isoxazole C-H Activation

| Catalyst System | Position of Functionalization | Reference |

|---|---|---|

| Rhodium(III) | C-5 (directed) | researchgate.net |

| Palladium | C-2 (potential) | organic-chemistry.org |

Transition Metal-Catalyzed Cross-Coupling Reactions on the Isoxazole Core

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecules and have been extensively applied to the functionalization of isoxazoles. rsc.orgchiba-u.jp These reactions typically involve the coupling of a halo-isoxazole with a suitable partner to form new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura and Sonogashira couplings are prominent examples of palladium-catalyzed reactions used to form C-C bonds on the isoxazole core. nih.govlibretexts.orgtcichemicals.com

The Suzuki-Miyaura coupling involves the reaction of a halo-isoxazole with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This method has been successfully used for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles from their halo-derivatives in water, highlighting its potential for green chemistry applications. rsc.org The reaction's efficiency can be influenced by the nature of the catalyst, ligands, and reaction conditions. nih.govthieme-connect.com

The Sonogashira coupling provides a route to alkynyl-substituted isoxazoles by reacting a halo-isoxazole with a terminal alkyne. rsc.orgmdpi.com Studies on 4-iodoisoxazoles have shown that this reaction proceeds with high yields, and the steric effects of substituents on the isoxazole ring can influence the reaction's efficiency. rsc.orgrsc.orgresearchgate.netrsc.org For example, the steric hindrance from a group at the C3 position has a more significant impact than a group at the C5 position. rsc.orgresearchgate.netrsc.org Microwave-assisted Sonogashira couplings have also been developed, significantly reducing reaction times and improving yields. organic-chemistry.org

Table 2: Examples of Sonogashira Coupling Reactions on Isoxazoles

| Isoxazole Substrate | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 3,5-Disubstituted-4-iodoisoxazoles | Terminal alkynes | Pd(acac)₂/PPh₃ | Up to 98% | rsc.orgrsc.org |

| 3-Substituted-5-methyl-4-iodoisoxazoles | Terminal alkynes | Pd(PPh₃)Cl₂ | Up to 86% | rsc.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. wikipedia.org This reaction has been successfully applied to the amination of various heteroaryl halides, including isoxazoles. worktribe.comnih.gov The choice of ligand and base is crucial for the success of the reaction, especially when dealing with base-sensitive substrates like isoxazoles. nih.gov The development of specialized ligand systems has expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org The reaction is a cornerstone in medicinal chemistry for synthesizing molecules with aryl-amine linkages. researchgate.net

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira Couplings)

Nucleophilic Aromatic Substitution (SNAr) on Activated Isoxazole Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings that are activated by electron-withdrawing groups. rsc.orgresearchgate.net In the context of isoxazoles, the introduction of a nitro group can activate the ring towards nucleophilic attack. rsc.orgresearchgate.netscienceopen.comresearchgate.net

Studies have shown that 5-nitroisoxazoles readily undergo SNAr reactions with a variety of nucleophiles, including O,O-, N,N-, and S,S-bis(nucleophiles), leading to a wide range of substituted isoxazole derivatives in good yields. researchgate.netmdpi.com This methodology allows for the sequential functionalization of the isoxazole ring and has been used to synthesize novel bis(isoxazole) compounds. researchgate.netmdpi.com The reaction conditions are typically mild, and the protocol is characterized by its high efficiency and broad scope. rsc.orgresearchgate.net

Chemical Transformations of the Ortho-Bromophenyl Substituent

The ortho-bromophenyl group attached to the isoxazole at the 4-position offers a handle for a variety of chemical transformations, further expanding the synthetic utility of the 4-(2-bromophenyl)isoxazole framework. The bromine atom can participate in cross-coupling reactions or be a precursor for other functionalities. vulcanchem.com

The ortho-positioning of the bromine atom can lead to unique reactivity, including intramolecular reactions. vulcanchem.com For example, ortho-substituted bromophenyl derivatives are well-suited for ring-closure reactions due to the proximity of the bromine to a potential reaction partner on the isoxazole or a neighboring substituent. vulcanchem.com The bromine atom can also be substituted by various nucleophiles.

Furthermore, the bromine atom can undergo photoinduced radical cleavage, generating an acylphenyl radical that can be trapped, leading to dehalogenated products. acs.org The steric hindrance introduced by the ortho-bromo group can also influence the molecule's conformation and reactivity. Additionally, the ortho-bromophenyl silyl (B83357) ethers can undergo rearrangement reactions to form ortho-silyl-substituted phenols, a transformation that could potentially be adapted for isoxazole-containing systems. nii.ac.jp

Palladium-Catalyzed Coupling Reactions at the Bromine Position

The bromine atom attached to the phenyl ring of this compound serves as a key functional handle for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures and other derivatives. The presence of the isoxazole ring is generally well-tolerated under many standard coupling conditions.

Prominent examples of these reactions include the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid or its ester. For bromophenyl-substituted heterocycles, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed in the presence of a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃. nih.govmdpi.com The reaction is robust and tolerates a wide range of functional groups on the coupling partners. nih.gov Studies on related bromo-aryl substrates have shown that good to excellent yields can be achieved, with the choice of catalyst, base, and solvent being crucial for optimization. nih.govmdpi.com For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids proceeded with good yields using Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, often an amine like triethylamine (B128534) (Et₃N). organic-chemistry.org Research on 4-bromo-6H-1,2-oxazines, a related heterocyclic system, demonstrated successful Sonogashira couplings with various terminal alkynes, yielding the corresponding 4-alkynyl derivatives in good yields at room temperature. chemrxiv.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new substituted alkene. Palladium catalysts like Pd(OAc)₂ are often used, frequently with a phosphine (B1218219) ligand and a base. uniurb.it The reaction is a powerful tool for constructing complex carbon skeletons and has been used effectively in intramolecular cyclizations to form five-, six-, and seven-membered rings. uniurb.it

The table below summarizes typical conditions for these palladium-catalyzed coupling reactions based on analogous systems.

| Coupling Reaction | Typical Catalyst | Typical Base | Typical Solvent | Coupling Partner | Yield Range |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄, KF | Dioxane, Toluene, DMSO | Arylboronic acid/ester | Good to Excellent nih.govmdpi.com |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene, DMF | Terminal Alkyne | Good organic-chemistry.orgchemrxiv.org |

| Heck | Pd(OAc)₂ | Et₃N, Ag₂CO₃ | DMF, Toluene, CH₃CN | Alkene | Moderate to Good uniurb.it |

Reductive Hetero-Annulation of Bromophenyl-Substituted Isoxazoles

Reductive hetero-annulation provides a powerful strategy for constructing fused heterocyclic systems from substituted isoxazoles. In the context of bromophenyl-substituted isoxazoles, this transformation typically involves the reduction of a substituent on the phenyl ring, followed by an intramolecular cyclization that incorporates the isoxazole moiety or its fragments.

A closely related and well-documented process is the reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles. nih.govnih.gov In this reaction, the nitro group is reduced to an amino group using reducing agents like zinc (Zn⁰) or iron (Fe⁰) dust in acetic acid. nih.govresearchgate.net The resulting aniline (B41778) intermediate, bearing an isoxazole ring at the ortho position, undergoes a spontaneous cascade. This cascade involves the reductive cleavage of the isoxazole's weak N-O bond, followed by intramolecular cyclization and dehydration/tautomerization to yield quinoline-4-amines. nih.govnih.gov

This methodology is notable for its tolerance of various functional groups, including alkenes, nitriles, ketones, and amides. nih.gov Although the starting material is a nitrophenyl derivative, the mechanistic principle can be extended to a 2-bromophenyl substrate. The transformation would require an initial conversion of the bromo group into a functionality that can facilitate cyclization, or a mechanism where the bromine participates in a reductive coupling/cyclization cascade, potentially mediated by transition metals.

The synthesis of isoxazolo[5,4-b]quinolines from 2-chloroquinoline-3-carbaldehydes represents another relevant annulation strategy. koreascience.krjocpr.com In this case, the quinoline (B57606) ring is pre-formed, and the isoxazole ring is constructed onto it via cyclization of an oxime intermediate derived from the carbaldehyde. koreascience.krjocpr.com This highlights the utility of ortho-functionalized phenyl (or pyridyl) groups adjacent to a reactive site for building fused isoxazole systems.

Ring-Opening and Rearrangement Pathways of Isoxazole Derivatives

The isoxazole ring, while possessing aromatic character, contains a labile N-O bond that makes it susceptible to various ring-opening and rearrangement reactions under specific conditions. clockss.orgnih.gov These transformations unlock access to a diverse array of acyclic and alternative heterocyclic structures.

Base-Promoted Isomerizations and Skeletal Rearrangements

Isoxazoles can undergo significant skeletal changes when treated with bases. The specific outcome is highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions.

A notable example of such a transformation is the Boulton–Katritzky rearrangement. This rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems, where arylhydrazones of isoxazolo[4,5-b]pyridine-3-carbaldehyde rearrange under basic conditions (e.g., K₂CO₃ in DMF) to yield 3-hydroxy-2-(2-aryl clockss.orgorgsyn.orgvulcanchem.comtriazol-4-yl)pyridines. vulcanchem.combeilstein-journals.orgbeilstein-journals.org This process involves a base-promoted cyclization and recyclization sequence, effectively transforming the isoxazole-fused system into a triazole-substituted pyridine (B92270). beilstein-journals.org While this has been demonstrated on a fused system, it showcases a key reactivity pattern for isoxazoles where the ring can act as a precursor to other heterocycles via base-mediated pathways.

Furthermore, 3-unsubstituted isoxazoles are known to be unstable under even moderately basic conditions, which can lead to ring opening. nanobioletters.com For instance, the anti-inflammatory drug leflunomide, which has an unsubstituted C3 position on its isoxazole ring, undergoes base-catalyzed ring opening to its active α-cyanoenol metabolite. researchgate.net This reaction is significantly faster at basic pH and higher temperatures. researchgate.net This susceptibility suggests that this compound, being unsubstituted at the 3- and 5-positions, could potentially undergo base-catalyzed ring cleavage, although the specific products would depend on the reaction conditions and the fate of the resulting intermediates.

Stability and Cleavage Reactions of the Isoxazole Heterocycle

The isoxazole ring exhibits a moderate degree of stability. It is generally stable to acidic conditions, oxidizing agents, and hydride reducing agents. clockss.orgorgsyn.org However, the inherent weakness of the N-O bond makes it the primary site of reactivity for ring cleavage under reductive or photochemical conditions. clockss.orgnih.gov

Reductive Cleavage: The N-O bond of the isoxazole ring can be selectively cleaved through various reductive methods.

Catalytic Hydrogenolysis: This is a classic method, often employing catalysts like Raney nickel. The reaction typically yields a β-amino enone, which can be a valuable synthetic intermediate. clockss.orgnih.gov The addition of Lewis acids like AlCl₃ can mediate the reaction, leading to β-hydroxyketone products after hydrolysis of the intermediate imine. nih.gov

Metal-Mediated Reduction: Reagents such as samarium(II) iodide (SmI₂), molybdenum hexacarbonyl (Mo(CO)₆), and iron pentacarbonyl (Fe(CO)₅) are effective for the reductive cleavage of the N-O bond. nih.govresearchgate.netrsc.orgrsc.org For example, Mo(CO)₆ in the presence of water cleaves the isoxazole ring to give β-amino enones in good yields. rsc.orgrsc.org These methods are often chemoselective, leaving other functional groups like esters and olefins intact. researchgate.net

The table below summarizes common methods for the reductive cleavage of the isoxazole ring.

| Reagent/Method | Typical Product | Reference |

|---|---|---|

| H₂ / Raney Ni | β-Amino enone | clockss.orgnih.gov |

| Raney Ni / AlCl₃, H₂O | β-Hydroxyketone | nih.gov |

| SmI₂ | β-Hydroxyketone (from isoxazoline) | researchgate.net |

| Mo(CO)₆ / H₂O | β-Amino enone | rsc.orgrsc.org |

| Fe(CO)₅ / H₂O (photoirradiation) | β-Amino enone | rsc.org |

Photochemical Cleavage: Under UV irradiation, the weak N-O bond of isoxazole can undergo homolysis. wikipedia.org This photochemical activation leads to ring-opening and isomerization, often proceeding through highly reactive intermediates like nitrenes and azirines. nih.govresearchgate.netbiorxiv.org Depending on the wavelength and reaction conditions, the isoxazole can decompose into smaller fragments (e.g., ketene (B1206846) and hydrogen cyanide) or rearrange to form other isomers such as oxazoles or ketenimines. researchgate.netnih.gov This intrinsic photoreactivity has been harnessed for applications in chemoproteomics as a photo-crosslinking strategy. nih.govbiorxiv.org

Computational and Theoretical Investigations into 4 2 Bromophenyl Isoxazole Structure and Reactivity

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical methods are essential for determining the fundamental properties of a molecule, including its most stable shape, the distribution of electrons, and its orbital energies.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and conformational landscape of a molecule. By calculating the electron density, DFT can find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional shape. This includes bond lengths, bond angles, and dihedral angles.

For 4-(2-Bromophenyl)isoxazole, a key aspect of its conformation is the dihedral angle between the phenyl ring and the isoxazole (B147169) ring. Steric hindrance from the ortho-bromine atom would likely cause a significant twist between the two rings to minimize repulsive forces. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict this angle precisely. ejournal.by

In a study on a related compound, [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate, DFT calculations were performed to optimize the molecular structure and compare it with experimental X-ray diffraction data. ejournal.by Such studies confirm that DFT is a reliable tool for predicting the geometric parameters of complex heterocyclic systems. Similarly, computational studies on Schiff bases containing a bromo-methylphenyl group have successfully used the B3LYP/6-311G(d,p) level of theory to calculate optimized geometric parameters. bohrium.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Phenylisoxazole Derivative. This table presents typical data obtained from DFT calculations on a related molecule, demonstrating the type of information that would be generated for this compound.

| Parameter | Typical Calculated Value |

|---|---|

| N–O Bond Length (isoxazole) | ~1.38 Å |

| C=N Bond Length (isoxazole) | ~1.29 Å |

| C(isoxazole)–C(phenyl) Bond Length | ~1.47 Å |

| C–Br Bond Length | ~1.91 Å |

| Phenyl-Isoxazole Dihedral Angle | (Predicted to be > 20°) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. mdpi.com

For this compound, FMO analysis would reveal the most likely sites for electrophilic and nucleophilic attack. The HOMO density is typically distributed across the electron-rich aromatic rings, while the LUMO is often located over areas that can accept electron density. mdpi.comresearchgate.net In a DFT study of 3-phenyl-5-furan isoxazole derivatives, the HOMO and LUMO energies were calculated to understand the molecule's electronic properties and reactive sites. acu.edu.in Similarly, for {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine, DFT calculations showed the HOMO was localized on the isoxazole and chlorophenyl rings, with a HOMO-LUMO gap of 5.23 eV, indicating moderate reactivity.

Table 2: Example FMO Data from a DFT Study on a Substituted Isoxazole. This table illustrates the kind of data generated from FMO analysis.

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -6.89 |

| LUMO Energy | -1.66 |

| HOMO-LUMO Energy Gap (ΔE) | 5.23 |

In the case of this compound, NBO analysis would quantify the electronic delocalization between the lone pairs of the oxygen and nitrogen atoms of the isoxazole ring and the π-systems of both the isoxazole and phenyl rings. It would also reveal interactions involving the bromine atom. For instance, NBO analysis on {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine revealed significant electron donation from nitrogen lone pairs to adjacent antibonding orbitals, with a stabilization energy of 8.7 kcal/mol. Studies on other complex heterocyclic systems also rely on NBO analysis to understand intramolecular charge transfer and stability. mdpi.com

Table 3: Illustrative NBO Analysis Data for Donor-Acceptor Interactions. This table shows representative stabilization energies from NBO analysis on a related heterocyclic compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) in isoxazole | π* (C=N) in isoxazole | ~20-30 |

| LP (N) in isoxazole | π* (C=C) in isoxazole | ~15-25 |

| π (Phenyl Ring) | π* (Isoxazole Ring) | ~5-10 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Computational Modeling of Molecular Interactions

Computational modeling serves as a crucial preliminary step to visualize and understand how a molecule like this compound might interact with biological macromolecules.

Ligand-Receptor Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery and molecular biology. For various isoxazole derivatives, docking studies have been performed to predict their binding affinity and interaction modes with enzymes and receptors. researchgate.netresearchgate.net For example, derivatives of 3-phenyl-5-furan isoxazole have been docked against anti-inflammatory targets acu.edu.in, and other isoxazole compounds have been studied for their interactions with targets like the cyclooxygenase-2 (COX-2) enzyme. researchgate.net

A hypothetical docking study of this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its lowest energy conformation.

Selection of a Receptor: A biologically relevant protein target would be chosen. The selection would be based on the known or hypothesized therapeutic applications of isoxazole compounds.

Docking Simulation: Using software like AutoDock or GOLD, the ligand would be placed into the binding site of the receptor, and various conformations would be sampled. researchgate.net

Analysis of Results: The simulations would be scored based on binding energy, predicting the most stable ligand-receptor complex. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom, would be analyzed to understand the basis of binding.

Without specific published research, a table of predicted binding energies and interactions for this compound cannot be provided.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Ab Initio Calculation of NMR Chemical Shifts (¹H and ¹³C NMR)

Ab initio (from first principles) quantum chemistry methods can calculate the nuclear magnetic resonance (NMR) shielding tensors, which are then converted into chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP functional), is a common approach for predicting ¹H and ¹³C NMR spectra. nih.govbohrium.com

The process for this compound would involve:

Optimization of the molecular geometry using a selected level of theory (e.g., DFT/B3LYP/6-311G(d,p)).

Calculation of NMR shielding tensors using the GIAO method with the optimized geometry.

Referencing the calculated shielding values against a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ) in ppm.

DFT-calculated NMR shifts for related isoxazole structures have shown good agreement with experimental values, confirming the suitability of the optimized geometries. However, as no specific study for this compound is available, a data table of its predicted chemical shifts cannot be compiled.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are performed after optimizing the molecular geometry to ensure the structure is at a true energy minimum (confirmed by the absence of imaginary frequencies). nih.gov

The theoretical vibrational analysis for this compound would yield a set of frequencies corresponding to specific molecular motions, such as:

C-H stretching and bending vibrations of the phenyl and isoxazole rings.

C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

C-O and N-O stretching of the isoxazole ring.

Vibrations involving the C-Br bond.

DFT calculations have been successfully used to assign vibrational modes for various bromophenyl-containing molecules and isoxazole derivatives, with the computed frequencies generally showing good correlation with experimental FT-IR data. researchgate.netresearchgate.netorientjchem.org A table of these predicted frequencies for this compound would be generated from such a study, but this information is not currently available in the public domain.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 4 2 Bromophenyl Isoxazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, providing detailed information about the chemical environment of individual atoms.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Characterization

High-resolution ¹H NMR spectroscopy is instrumental in characterizing the proton environments within 4-(2-bromophenyl)isoxazole analogues. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) of the proton signals offer a wealth of information about the molecular structure.

For instance, in 5-amino-3-(2-bromophenyl)isoxazole, the aromatic protons on the bromophenyl ring appear as a doublet at δ 7.85 ppm (J = 8.0 Hz), a triplet at δ 7.62 ppm (J = 7.6 Hz), and a doublet at δ 7.52 ppm (J = 7.2 Hz), each integrating to one proton. The isoxazole (B147169) proton presents as a singlet at δ 6.45 ppm, and the amino protons (NH₂) appear as a singlet at δ 5.21 ppm.

In another analogue, 4-allyl-5-(4-bromophenyl)-3-phenylisoxazole, the aromatic protons are observed as multiplets in the range of δ 7.38-7.71 ppm. rsc.org The allylic protons exhibit characteristic signals: a multiplet for the vinyl proton at δ 5.67-6.26 ppm, a doublet of doublets for one of the terminal vinyl protons at δ 5.23 ppm (J = 10.2, 1.2 Hz), another doublet of doublets for the other terminal vinyl proton at δ 5.04 ppm (J = 17.2, 1.2 Hz), and a doublet of triplets for the methylene (B1212753) protons adjacent to the isoxazole ring at δ 3.38 ppm (J = 4.4, 2.0 Hz). rsc.org

Similarly, for 3-(4-bromophenyl)-5-phenylisoxazole, the isoxazole proton appears as a singlet at δ 6.83 ppm, while the aromatic protons are observed as multiplets between δ 7.46 and 7.87 ppm. rsc.org The analysis of these proton signals allows for the precise mapping of the proton environments within the molecule.

Table 1: ¹H NMR Data for Selected this compound Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

|---|---|---|

| 5-Amino-3-(2-bromophenyl)isoxazole | DMSO-d₆ | 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.62 (t, J = 7.6 Hz, 1H, Ar-H), 7.52 (d, J = 7.2 Hz, 1H, Ar-H), 6.45 (s, 1H, isoxazole-H), 5.21 (s, 2H, NH₂) |

| 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 7.71 - 7.64 (m, 2H), 7.64 - 7.55 (m, 4H), 7.49 - 7.38 (m, 3H), 6.26 - 5.67 (m, 1H), 5.23 (dd, J = 10.2, 1.2 Hz, 1H), 5.04 (dd, J = 17.2, 1.2 Hz, 1H), 3.38 (dt, J = 4.4, 2.0 Hz, 2H) |

| 5-(4-Bromophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 7.87–7.84 (m, 2H, ArH), 7.73–7.69 (m, 2H, ArH), 7.64–7.61 (m, 2H, ArH), 7.51–7.46 (m, 3H, ArH), 6.83 (s, 1H, isoxazole-H) |

| 3-(4-Bromophenyl)-5-(3-chlorophenyl)isoxazole rjpbcs.com | DMSO | 7.079-7.469 (m, 8H, Ar-H), 6.617 (s, 1H, =CH) |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

For 5-(4-bromophenyl)-3-phenylisoxazole, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for the isoxazole ring carbons at δ 169.2 (C-5), 163.0 (C-3), and 97.8 (C-4). rsc.org The carbon atoms of the phenyl and bromophenyl rings resonate in the aromatic region (δ 124.5-132.2). rsc.org

In the case of 4-allyl-5-(4-bromophenyl)-3-phenylisoxazole, the isoxazole ring carbons appear at δ 165.7, 164.2, and 110.6 ppm. rsc.org The carbons of the allyl group are observed at δ 135.0 (CH), 117.3 (CH₂), and 27.0 (CH₂). rsc.org The aromatic carbons resonate between δ 124.2 and 132.2 ppm. rsc.org

The ¹³C NMR spectrum of 5-(4-bromophenyl)isoxazole (B1271882) displays signals for the isoxazole carbons at δ 168.2, 150.9, and 99.0 ppm. mdpi.com The aromatic carbons of the bromophenyl ring are found at δ 124.5, 126.0, 127.2, and 132.2 ppm. mdpi.com

Table 2: ¹³C NMR Data for Selected this compound Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 5-(4-Bromophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 169.2, 163.0, 132.2, 130.1, 128.9, 128.8, 127.2, 126.8, 126.3, 124.5, 97.8 |

| 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 165.7, 164.2, 135.0, 132.2, 129.7, 129.2, 128.8, 128.4, 128.3, 127.0, 124.2, 117.3, 110.6, 27.0 |

| 5-(4-Bromophenyl)isoxazole mdpi.com | CDCl₃ | 168.2, 150.9, 132.2, 127.2, 126.0, 124.5, 99.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules by revealing correlations between different nuclei. researchgate.net Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. researchgate.netnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, aiding in stereochemical assignments. The application of these 2D NMR techniques provides definitive structural confirmation of this compound analogues. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. ucd.ie It provides an accurate mass measurement, typically to four or more decimal places, which allows for the unambiguous determination of the molecular formula. mdpi.comucd.ie

For example, the HRMS data for 5-(4-bromophenyl)isoxazole shows a calculated mass of 223.9711 for the protonated molecule [M+H]⁺, with an experimental value of 223.9716, confirming the molecular formula C₉H₇BrNO. mdpi.com Similarly, for 4-allyl-5-(4-bromophenyl)-3-phenylisoxazole, the calculated mass for [M+H]⁺ is 340.0332, and the found mass is 340.0327, corresponding to the formula C₁₈H₁₅BrNO. rsc.org

In addition to accurate mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For 3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazole, the mass spectrum shows the molecular ion peak at m/z 334.61 and a characteristic isotopic pattern for the presence of bromine and chlorine. rjpbcs.com The fragmentation pattern includes peaks at m/z 180.45, 154.15, and 111.45, which correspond to specific fragments of the molecule, further corroborating the proposed structure. rjpbcs.com

Fourier Transform Infrared (FTIR) Spectroscopy for Key Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the FTIR spectrum of 3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazole, characteristic absorption bands are observed for aromatic C-H stretching at 3049.51 cm⁻¹, C=N stretching of the isoxazole ring at 1572.60 cm⁻¹, aromatic C=C stretching at 1489.78 cm⁻¹, and N-O stretching of the isoxazole ring at 1404.08 cm⁻¹. rjpbcs.com The presence of the halogen substituents is indicated by the C-Cl stretching vibration at 780.10 cm⁻¹ and the C-Br stretching vibration at 625.62 cm⁻¹. rjpbcs.com

For 5-(4-bromophenyl)isoxazole, the FTIR spectrum shows characteristic peaks at 1629 cm⁻¹ (C=N), 1427 cm⁻¹ (C=C), and 1077 cm⁻¹ (N-O). mdpi.com In 5-amino-3-(2-bromophenyl)isoxazole, the N-H stretching of the amino group is observed at 3340 cm⁻¹, the C=N stretching at 1605 cm⁻¹, and the C-Br stretching at 1540 cm⁻¹. These vibrational frequencies provide a molecular fingerprint that aids in the identification and structural confirmation of the compound.

Table 3: FTIR Data for Selected this compound Analogues

| Compound | Key IR Absorptions (cm⁻¹) |

|---|---|

| 3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazole rjpbcs.com | 3049.51 (Aromatic C-H), 1572.60 (C=N), 1489.78 (C=C), 1404.08 (N-O), 780.10 (C-Cl), 625.62 (C-Br) |

| 5-(4-Bromophenyl)isoxazole mdpi.com | 1629 (C=N), 1427 (C=C), 1077 (N-O) |

| 5-Amino-3-(2-bromophenyl)isoxazole | 3340 (N-H), 1605 (C=N), 1540 (C-Br) |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation

The crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, a precursor for isoxazole synthesis, reveals a planar geometry. iucr.org The crystal packing is stabilized by C—H⋯O hydrogen bonds and short C=O⋯C≡C interactions. iucr.org Such studies provide insight into the intermolecular forces that govern the solid-state architecture.

For a derivative, (Z)-2-(5-((3-(4-bromophenyl)isoxazole-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-cyclopentylacetamide, single-crystal X-ray diffraction confirmed its structure. researchgate.net This technique is invaluable for establishing the absolute stereochemistry and conformation of chiral molecules. It can also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the physical properties of the compound. researchgate.net While a crystal structure for this compound itself was not found in the search results, the analysis of related structures demonstrates the power of this technique in providing an unambiguous structural assignment. researchgate.netacgpubs.org

Broader Research Applications and Contributions of Bromophenylisoxazole Scaffolds Beyond Medicinal Chemistry

Applications in Agrochemical Science and Technology

The structural motif of bromophenylisoxazole is of significant interest in the development of modern agrochemicals. The isoxazole (B147169) core is found in various pesticides, and the addition of a bromophenyl group can modulate the biological activity and selectivity of these agents, leading to the creation of effective and potentially more environmentally benign crop protection solutions. researchgate.netchemimpex.com

The isoxazole scaffold is a recognized pharmacophore in the design of compounds with insecticidal and nematicidal properties. researchgate.netresearchgate.netnanobioletters.com The development of new pesticides is driven by the need to manage insect pests and nematodes that cause significant crop damage worldwide. Isoxazole derivatives have been investigated as potent agents against various agricultural pests. nih.gov For instance, research has demonstrated the insecticidal activity of isoxazole derivatives against the pulse beetle (Callosobruchus chinensis), a common pest in stored legumes. researchgate.net

The versatility of the isoxazole ring allows for synthetic modifications to optimize potency and spectrum of activity. researchgate.net Fused-ring systems incorporating the isoxazole skeleton have also been explored for their nematicidal properties. tubitak.gov.tr The inclusion of a bromophenyl group on the isoxazole core is a strategic design element intended to enhance the lipophilicity and binding interactions of the molecule with its biological target in the pest, potentially leading to improved efficacy. chemimpex.com

Table 1: Selected Research on Isoxazole Derivatives in Insecticide/Nematicide Development

| Compound Class | Target Pest/Activity | Key Findings | Reference(s) |

| Isoxazole Derivatives | General Insecticidal | The isoxazole motif is a core group in many molecules developed for their insecticidal properties. | researchgate.netresearchgate.netnih.gov |

| Isoxazole Derivatives | Pulse Beetle (Callosobruchus chinensis) | Screened for insecticidal activity, demonstrating the potential of the scaffold against specific agricultural pests. | researchgate.net |

| Isoxazole Derivatives | General Nematicidal | The isoxazole ring is a component of compounds investigated for their ability to control nematodes. | researchgate.netnanobioletters.com |

| Fused Isoxazoles | Nematicidal | Ring-fused isoxazole structures have been shown to possess nematicidal properties. | tubitak.gov.tr |

| 5-(4-Bromophenyl)isoxazole-3-carbohydrazide | Pesticide Building Block | Serves as an intermediate for creating new pesticides with potentially enhanced efficacy. | chemimpex.com |

Bromophenylisoxazole scaffolds are prominent in the research and development of fungicides and herbicides. researchgate.netresearchgate.net Several commercial herbicides are based on the isoxazole structure, highlighting the scaffold's proven utility in weed management. wikipedia.orggoogle.com Isoxaben, for example, is a well-known herbicide built around an isoxazole core. wikipedia.org Research has shown that various substituted isoxazoles exhibit potent herbicidal activity against a range of weeds. researchgate.net The design of these compounds often targets specific enzymes in the plant, such as protoporphyrinogen (B1215707) oxidase (Protox), leading to high efficacy at low application rates. researchgate.net

In addition to weed control, isoxazole derivatives have demonstrated significant fungicidal activity. nanobioletters.comnih.govajrconline.org They are used in the formulation of agrochemicals to protect crops from fungal diseases. chemimpex.com The bromophenyl moiety can play a crucial role in the molecule's ability to penetrate the fungal cell and inhibit essential biological processes, thereby preventing the growth of pathogenic fungi. The ongoing exploration of these compounds aims to develop new agents with improved spectrums of activity and better safety profiles for crop protection.

Table 2: Examples of Isoxazole-Based Herbicides and Fungicides

| Compound/Class | Agrochemical Type | Target/Mechanism of Action | Reference(s) |

| Isoxaben | Herbicide | Pre-emergent herbicide for control of broadleaf weeds. | wikipedia.org |

| Benzfendizone | Herbicide | Post-emergence herbicide, inhibits protoporphyrinogen oxidase (Protox). | researchgate.net |

| Clomazone | Herbicide | An established isoxazole-based herbicide. | |

| Topramezone | Herbicide | An established isoxazole-based herbicide. | |

| Isoxazole Derivatives | Fungicide | Show activity against various soil-borne and foliar fungi. | chemimpex.comresearchgate.netajrconline.org |

Development of Insecticidal and Nematicidal Agents

Advanced Materials Science Applications

The unique chemical structure of the bromophenylisoxazole scaffold lends itself to applications in materials science. The aromatic nature of the rings, combined with the specific electronic properties conferred by the heteroatoms (nitrogen and oxygen) and the halogen (bromine), makes these compounds suitable for creating advanced materials with tailored functionalities. benthamdirect.comijrrjournal.com

Isoxazole derivatives, including those with bromophenyl substituents, have been investigated for their potential in creating novel polymers and electronic materials. researchgate.net The incorporation of these scaffolds into polymer backbones can enhance properties such as thermal stability and mechanical strength. The rigid, planar structure of the isoxazole ring can contribute to more ordered polymer chains, leading to materials with improved performance characteristics.

Furthermore, polyisoxazoles and related compounds have been explored for their semiconductor properties. researchgate.netijrrjournal.com The delocalized π-electron system across the isoxazole and phenyl rings facilitates charge transport, a key requirement for organic semiconductors. These materials are of interest for applications in organic electronics, such as thin-film transistors and sensors, where they could offer advantages in terms of processability and cost over traditional inorganic materials. chemimpex.commdpi.com The presence of bromine can further modulate the electronic energy levels of the material, allowing for fine-tuning of its semiconductor properties. labsolu.ca

The isoxazole ring is a chromophore that has been successfully utilized in the synthesis of dyes. researchgate.netijrrjournal.com Isoxazole-based azo dyes, for instance, have been synthesized and studied for their dyeing performance and photophysical properties. bohrium.comemerald.com The extended conjugation system, which can include the bromophenyl group, allows the molecule to absorb light in the visible spectrum, resulting in vibrant colors. The specific substituents on the aromatic rings can be altered to tune the absorption wavelength and, consequently, the color of the dye. rsc.org

Beyond their optical properties, isoxazole derivatives have also been identified for their potential use as high-temperature lubricants. researchgate.netbenthamdirect.com The thermal stability of the aromatic heterocyclic structure makes them suitable for applications where conventional lubricants would degrade. The polarity introduced by the nitrogen and oxygen atoms can enhance the lubricity and film-forming properties of the material on metal surfaces.

Incorporation into Polymeric Systems and Electronic Materials

Research in Corrosion Inhibition Mechanisms and Materials Protection

A significant area of application for isoxazole derivatives is in the protection of metals from corrosion. researchgate.net Corrosion is a destructive process that causes substantial economic losses across various industries. arabjchem.org The use of organic inhibitors is a primary method for mitigating corrosion, particularly for metals like mild steel in acidic environments. arabjchem.orgjmaterenvironsci.com

Isoxazole compounds, including those with phenyl or substituted phenyl groups, have proven to be effective corrosion inhibitors. arabjchem.orgchemrevlett.com These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.com The adsorption process is facilitated by the presence of heteroatoms (N, O) and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal.

Table 3: Performance of Isoxazole Derivatives as Corrosion Inhibitors for Steel in HCl

| Inhibitor Compound | Metal | Max. Inhibition Efficiency (%) | Method | Key Finding | Reference(s) |

| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Mild Steel | 96.6% (at 300 ppm) | Gravimetric, EIS, PDP | Acts as a mixed-type inhibitor with predominant anodic effect; adsorption follows Langmuir isotherm. | arabjchem.org |

| 3-(4-chlorophenyl isoxazole-5-yl) methanol (B129727) (CPIM) | Mild Steel | Not specified, but efficient | EIS, PDP | Functions as an efficient mixed-type inhibitor. | chemrevlett.com |

| 3-phenyl-5-isoxazolone (PI) | Mild Steel | 80% (at 10 x 10-4 M) | Gravimetric | Adsorption is spontaneous and follows a physisorption mechanism. | jmaterenvironsci.com |

| 5-phenylisoxazole (P) | Mild Steel | 66% (at 10 x 10-4 M) | Gravimetric | Adsorption is spontaneous and follows a physisorption mechanism. | jmaterenvironsci.com |

| 4-(4-methoxyphenyl)-3-phenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (MDA) | Carbon Steel | 82.91% (at 10-3 M) | Electrochemical | Mixed-type inhibitor with slight cathodic predominance. | mdpi.com |

Q & A

Q. Basic Research Focus

- NMR : H NMR confirms substitution patterns; the bromophenyl group exhibits characteristic deshielding (δ 7.2–8.0 ppm). C NMR identifies carbonyl and aromatic carbons (δ 160–180 ppm and 110–130 ppm, respectively) .

- XRD : Crystallographic studies reveal bond angles and packing; e.g., the isoxazole ring’s planarity (deviation < 0.02 Å) and Br···O halogen bonding (3.1–3.3 Å) influence stability .

- IR : Stretching vibrations for C-Br (550–600 cm) and C=N (1600–1650 cm) validate functional groups .

What strategies address contradictory biological activity data in this compound analogs?

Advanced Research Focus

Discrepancies in antimicrobial or anticancer activity often stem from substituent effects (e.g., electron-withdrawing groups enhance receptor binding) or assay variability. Methodological solutions:

- Dose-Response Curves : Establish IC values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .

- QSAR Models : Use 3D-QSAR to correlate substituent position (e.g., para vs. ortho bromine) with activity. For example, a 4-sulfonyl group increases hydrophilicity, improving solubility but reducing membrane permeability .

- Crystallographic Data : Compare binding modes via molecular docking; bromophenyl’s van der Waals interactions with hydrophobic enzyme pockets (e.g., COX-2) may explain potency variations .

How do reaction mechanisms differ between Suzuki-Miyaura cross-coupling and cycloaddition for functionalizing this compound?

Q. Advanced Research Focus

- Suzuki Coupling : Requires Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids. The bromine atom acts as a leaving group, forming biaryl structures. Challenges include catalyst poisoning by sulfur-containing byproducts (e.g., thioethers) and optimal base selection (KCO vs. CsCO) to stabilize intermediates .

- Cycloaddition : 1,3-Dipolar reactions between nitrile oxides and alkynes form the isoxazole core. Steric hindrance from the 2-bromophenyl group may reduce regioselectivity, favoring 5-substituted over 4-substituted products (3:1 ratio) .

What safety protocols are critical when handling brominated isoxazole derivatives?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact. Brominated compounds may cause irritation or sensitization .

- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., HBr gas).

- Waste Disposal : Quench reactive intermediates (e.g., Grignard reagents) with isopropanol before disposal. LC-MS monitoring can minimize hazardous waste .

How can computational methods predict the electronic properties of this compound for materials science applications?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., 3.5–4.0 eV), indicating semiconducting potential. The bromine atom’s electronegativity lowers LUMO energy, enhancing electron-accepting capacity .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., Br···π contacts contribute 8–12% to crystal packing), guiding the design of charge-transfer materials .

What purification techniques are optimal for isolating this compound derivatives?

Q. Basic Research Focus

- TLC Monitoring : Use hexanes/ethyl acetate (4:1) for polarity-based separation (R = 0.2–0.4).

- Crystallization : Ethanol/water mixtures yield high-purity crystals (>95%) by exploiting solubility differences. Slow cooling (1°C/min) reduces occluded solvents .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related analogs (e.g., bromo vs. chloro derivatives) .

How does the bromophenyl substituent influence the pharmacological activity of isoxazole derivatives?

Advanced Research Focus

The bromine atom enhances lipophilicity (logP increase by ~1.0), improving blood-brain barrier penetration for CNS targets. However, it may reduce aqueous solubility (e.g., <10 μg/mL in PBS). Bioisosteric replacement with CF or Cl retains activity while adjusting ADME profiles .

What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

Q. Advanced Research Focus

- Exothermic Reactions : Bromine incorporation may require controlled addition (e.g., dropwise over 2 hours) to prevent thermal runaway.

- Catalyst Recycling : Pd-based catalysts are costly; ligand design (e.g., bulky phosphines) improves turnover number (TON > 500) .

- Byproduct Management : Brominated byproducts (e.g., dibrominated isomers) necessitate rigorous QC via GC-MS or H NMR .

How do structural modifications (e.g., sulfonyl or ester groups) alter the reactivity of this compound?

Q. Advanced Research Focus

- Sulfonyl Groups : Increase electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution (e.g., with amines at 80°C, pH 9) .

- Ester Groups : Hydrolyze under basic conditions (e.g., NaOH/EtOH) to carboxylic acids, enabling conjugation with biomolecules (e.g., peptides) . Kinetic studies show ester hydrolysis follows first-order kinetics (k = 0.05 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.